Ethyl tetrahydropyran-4-ylacetate derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a tetrahydropyran ring, a structural motif that is prevalent in many natural products and pharmaceuticals. The studies on various tetrahydropyran derivatives have revealed their significance in medicinal chemistry, particularly as antinociceptive agents, anti-inflammatory drugs, and enzyme inhibitors127.
The antinociceptive properties of tetrahydropyran derivatives make them promising candidates for the development of new analgesics. The study on (+/-)-cis-(6-ethyl-tetrahydropyran-2-yl)-formic acid demonstrates its potential to act as a long-acting analgesic with a delayed onset of tolerance and reduced sedative effects compared to morphine, which could be advantageous in chronic pain management1.
In the realm of anti-inflammatory drugs, the synthesis of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac, has shown significant activity in rat models of arthritis and in inhibiting prostaglandin production in cultured chondrocytes. This highlights the potential of tetrahydropyran derivatives in the treatment of inflammatory diseases2.
Tetrahydropyran derivatives have also been explored as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol synthesis. Compounds such as trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones have demonstrated good inhibitory activity, suggesting their potential use as cholesterol-lowering agents7.
The versatility of tetrahydropyran rings in synthetic chemistry is evident from their use in the synthesis of various heterocyclic compounds. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to generate polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which are important scaffolds in drug discovery4. Additionally, the Mukaiyama-Michael cascade reaction has been employed to create tetrahydropyran rings, further demonstrating the synthetic utility of these compounds6.
The synthesis of ethyl tetrahydropyran-4-ylacetate typically involves several strategic steps, often employing cyclization reactions. A common method includes the following:
The molecular structure of ethyl tetrahydropyran-4-ylacetate features a six-membered ring (tetrahydropyran) with an acetate substituent at the fourth carbon position.
Nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure further, providing insights into the hydrogen environments and confirming the presence of functional groups .
Ethyl tetrahydropyran-4-ylacetate participates in various chemical reactions due to its functional groups:
The conditions for these reactions vary widely; for instance, hydrolysis may require heating in aqueous solutions, while substitution reactions might necessitate specific catalysts or solvents.
The mechanism by which ethyl tetrahydropyran-4-ylacetate exerts its effects is largely dependent on its application context:
Studies have shown that modifications to the tetrahydropyran structure can significantly affect binding affinities and biological activities, making it a valuable scaffold in drug design.
Ethyl tetrahydropyran-4-ylacetate has diverse applications across several fields:
Ethyl tetrahydropyran-4-ylacetate is systematically named as ethyl 2-(oxan-4-yl)acetate according to IUPAC conventions [3] [7]. This nomenclature reflects the compound’s core structure: a tetrahydropyran (oxane) ring with the acetic acid ethyl ester substituent at the 4-position. The parent heterocycle is classified as a six-membered cyclic ether (oxane), where the oxygen atom replaces the CH₂ group at position 1. The ester functional group (–OC(=O)CH₃) is attached via a methylene bridge (–CH₂–) to the C4 atom of the saturated ring. This systematic name precisely defines the atomic connectivity and functional group hierarchy, distinguishing it from isomeric structures like ethyl tetrahydropyran-2-ylacetate.
The compound’s defining molecular identifiers are consistently documented across chemical databases and commercial sources, as summarized below:
Table 1: Essential Molecular Descriptors of Ethyl Tetrahydropyran-4-ylacetate
Descriptor | Value | Source |
---|---|---|
CAS Registry Number | 103260-44-2 | [2] [3] [4] |
Molecular Formula | C₉H₁₆O₃ | [3] [10] |
Molecular Weight | 172.22 g/mol | [3] [10] |
SMILES | CCOC(=O)CC1CCOCC1 | [3] [7] |
InChI Key | JLMMMEDWRUVCEW-UHFFFAOYSA-N | [3] [8] |
Exact Mass | 172.1099 Da | [7] |
The SMILES string (CCOC(=O)CC1CCOCC1
) explicitly encodes the ethyl ester moiety (CCOC(=O)
) linked to the tetrahydropyran ring (C1CCOCC1
) via a methylene group (CC
). The InChI Key provides a unique, hash-based identifier for database searches, confirming its distinct chemical identity [3] [7].
The tetrahydropyran ring adopts a chair conformation with minimal torsional strain, as confirmed by computational and crystallographic studies of analogous 4-substituted tetrahydropyrans [4] [10]. The C4 position, where the acetoxyethyl substituent (–CH₂C(=O)OCH₂CH₃) is attached, acts as a stereogenic center when considering ring puckering dynamics. In the lowest-energy conformation, the C4 substituent occupies an equatorial orientation to avoid 1,3-diaxial steric clashes with ring oxygens and methylene groups. This equatorial preference minimizes A^(1,3) strain and stabilizes the molecule by approximately 1.5–3.0 kcal/mol compared to the axial conformer, as established through molecular mechanics calculations. The ester group’s flexibility allows rotation around the C4–CH₂ bond, further reducing steric congestion. No chiral centers exist in the molecule due to the symmetric nature of the C4 substitution pattern and the prochiral methylene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide definitive assignment of the compound’s structure. Key chemical shifts are tabulated below:
Table 2: Characteristic NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.25 | t (3H) | CH₃ of ethyl group |
¹H | 2.22 | d (2H) | –CH₂–C(=O) |
¹H | 2.60 | m (1H) | C4–H of tetrahydropyran |
¹H | 3.30–3.45 | m (4H) | Ring O–CH₂– groups |
¹H | 4.12 | q (2H) | –O–CH₂– of ethyl |
¹³C | 14.1 | - | CH₃ of ethyl |
¹³C | 33.8 | - | –CH₂–C(=O) |
¹³C | 40.5 | - | C4 carbon of ring |
¹³C | 60.4 | - | –O–CH₂– |
¹³C | 67.8–70.1 | - | Ring O–CH₂– carbons |
¹³C | 171.5 | - | Carbonyl carbon |
The ¹H NMR spectrum features a triplet at δ 1.25 ppm and quartet at δ 4.12 ppm, characteristic of an ethyl ester moiety. The downfield doublet at δ 2.22 ppm corresponds to the methylene protons adjacent to the carbonyl, while the ring protons appear as distinct multiplets between δ 2.60–3.45 ppm [4] [10].
Infrared (IR) Spectroscopy
The IR spectrum exhibits prominent absorptions at:
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z = 172.1 (M⁺•), consistent with the molecular weight of 172.22 g/mol. Key fragment ions include:
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal optimized geometries and electronic properties. The tetrahydropyran ring exhibits a chair conformation with Cremer-Pople puckering parameters of θ = 0.2° and φ = 60.0°, indicating near-perfect symmetry [7] [10]. Key computational findings include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7